molecular formula C10H13BrO B7859590 4-Bromo-2-methyl-1-propoxybenzene

4-Bromo-2-methyl-1-propoxybenzene

Cat. No.: B7859590
M. Wt: 229.11 g/mol
InChI Key: USXYPUDNQMEFOH-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1-propoxybenzene is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • The binary mixture of 1,4-dioxane with Bromo benzene, which could be related to the study of similar compounds like 4-Bromo-2-methyl-1-propoxybenzene, shows positive excess volumes and negative deviations in viscosities, indicating weak interactions in the mixture. These interactions are influenced by the number and position of methyl groups in aromatic hydrocarbons (Ramesh, Yunus, & Ramesh, 2015).

  • In another study, 4-Bromoselenoanisole, a compound somewhat similar to this compound, was synthesized and structurally characterized. The molecule was found to be essentially planar with specific intermolecular interactions, which could provide insights into the physical properties of related compounds (Sørensen & Stuhr-Hansen, 2009).

  • A different approach was taken in the synthesis of 1-butoxy-4-nitrobenzene, where 4-nitrophenol was reacted with n-butyl bromide, a process that could be conceptually similar to reactions involving this compound. This study highlights the use of ultrasound in enhancing reaction efficiency (Harikumar & Rajendran, 2014).

  • The bromination of 1,4-dimethoxy-2,3-dimethylbenzene, which is structurally related to this compound, was studied under various conditions. This research offers insights into the reactivity and potential applications of brominated aromatic compounds (Aitken et al., 2016).

  • Finally, a study on the thermochemistry of halogen-substituted methylbenzenes, including compounds similar to this compound, provides valuable data on their vapor pressures, vaporization, fusion, and sublimation enthalpies. This information is crucial for understanding the physical and chemical properties of these compounds (Verevkin et al., 2015).

Properties

IUPAC Name

4-bromo-2-methyl-1-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXYPUDNQMEFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.